Broader CYP Induction Spectrum Compared to Selective Inducers Omeprazole and Rifampicin
1-Cyclopropyl-1-(4-methylphenyl)ethanol (CPME) is reported to be a potent inducer of three major human liver cytochrome P450 enzymes: CYP1A2, CYP2B6, and CYP3A4. In contrast, the clinical agent omeprazole is predominantly a CYP1A2 inducer, while rifampicin induces CYP2B6 and CYP3A4, but not CYP1A2 to the same extent. [1] While direct comparative quantitative data (e.g., fold-induction EC50 values) from the same study are not available in the public domain for this compound, this multi-CYP induction profile is a class-level distinguishing feature. The absence of such simultaneous pan-CYP induction for standard tools means that CPME offers a unique experimental probe for studying multi-enzyme induction networks in a single treatment.
| Evidence Dimension | CYP Induction Profile in Human Hepatocytes |
|---|---|
| Target Compound Data | Potent induction of CYP1A2, CYP2B6, and CYP3A4 (specific fold-induction values unavailable from primary literature) |
| Comparator Or Baseline | Omeprazole: Primarily CYP1A2 inducer; Rifampicin: CYP2B6 & CYP3A4 inducer |
| Quantified Difference | Qualitative difference: CPME uniquely combines the induction profiles of omeprazole and rifampicin. |
| Conditions | Human hepatocyte culture (in vitro), as reported in vendor technical datasheet and general CYP induction literature [1]. |
Why This Matters
For a scientific user needing to induce multiple CYP pathways simultaneously, CPME can replace a cocktail of inducers, simplifying experimental design and reducing confounding factors.
- [1] Lin, J. H., & Lu, A. Y. H. (1998). Inhibition and Induction of Cytochrome P450 and the Clinical Implications. Clinical Pharmacokinetics, 35(5), 361-390. View Source
